molecular formula C9H10N2O B15248393 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol

Cat. No.: B15248393
M. Wt: 162.19 g/mol
InChI Key: RCBIIYKMZILLPX-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol is a chemical building block of high interest in pharmaceutical research and development. It features a pyrazolo[1,5-a]pyridine scaffold, which is a privileged structure in medicinal chemistry known for its metabolic stability and its role as an isostere for indole, purine, and other azaindole cores . This specific compound, with its ethanol functional group at the 3-position, is a versatile intermediate for further synthetic modification, enabling the creation of diverse compound libraries for biological screening. The pyrazolo[1,5-a]pyridine motif is found in a variety of bioactive molecules and marketed therapeutics, such as the anti-inflammatory drug Ibudilast, and has been utilized in the design of inhibitors for several kinase targets, including DDX3X helicase, Pan-JAK kinase, and C-terminal Src kinase, among others . Researchers value this scaffold for its application in targeted cancer therapy, as similar heterocyclic compounds act as potent protein kinase inhibitors . Furthermore, pyrazolo[1,5-a]pyridine-based compounds have shown promise as antitubercular and antimalarial agents . The 3-yl-ethanol derivative serves as a critical precursor for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyridin-3-ylethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-7,12H,1H3

InChI Key

RCBIIYKMZILLPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=CN2N=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Applications Evidence ID
This compound Pyrazolo[1,5-a]pyridine -OH (ethanol at C3) ~190.23* High polarity, potential CNS activity [13], [7]
Ibudilast Pyrazolo[1,5-a]pyridine -COCH(CH3)2 (isobutyryl at C3) 230.31 Anti-inflammatory, asthma treatment [9], [19]
(E)-Ethyl-3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate Pyrazolo[1,5-a]pyridine -CH2CH2COOEt (acrylate ester at C3) 229.27 Intermediate for drug synthesis [7]
Pir-8-18 (Pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine -NH2, -CF3O, phenyl groups 431.3 Aryl hydrocarbon receptor modulation [10]
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone Pyrazolo[1,5-b]pyridazine -COCH3 (ethanone at C3), -OCH3 at C6 191.19 Photophysical applications [14]
Ethyl (1,3-diphenyl-...pyrimidin-5-yl)acetate Pyrazolo-triazolo-pyrimidine -CH2COOEt (ester), diphenyl substituents 387.44 Xanthine oxidase inhibition [8]

*Calculated based on molecular formula C9H10N2O.

Key Observations:
  • Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives (e.g., Ibudilast) are distinct from pyrazolo[1,5-a]pyrimidines (Pir-8-18) or pyrazolo[1,5-b]pyridazines () in ring fusion and electronic properties.
  • Functional Groups: The ethanol group in the target compound contrasts with ketones (Ibudilast), esters (), or amines (), affecting solubility and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: The ethanol group in this compound enhances hydrophilicity compared to Ibudilast (freely soluble in ethanol but poorly in water) . Esters (e.g., ) and ketones () exhibit lower polarity.
  • Synthetic Accessibility: Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation of enaminones with hydrazines or via diazo-coupling reactions . For example, (E)-Ethyl-3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate is prepared from pyrazolo[1,5-a]pyridine-3-carbaldehyde .

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the enol form of the β-dicarbonyl compound on the N-amino-2-iminopyridine, forming an intermediate adduct. Oxidative dehydrogenation under an oxygen atmosphere facilitates cyclization to yield the pyrazolo[1,5-a]pyridine core. Subsequent reduction of a ketone group at position 3 (introduced via the β-dicarbonyl reagent) generates the ethanol moiety.

Key Conditions

  • Solvent: Ethanol with acetic acid (6 equiv)
  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Atmosphere: O₂ (1 atm)
  • Temperature: 130°C
  • Yield: 74–94% for core formation

Optimization Data

The table below illustrates the impact of acetic acid equivalents and atmosphere on cyclization efficiency for a model pyrazolo[1,5-a]pyridine derivative:

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Ar 6

Data adapted from demonstrates that oxygen atmosphere and excess acetic acid critically enhance yields by promoting oxidative dehydrogenation.

Post-Synthetic Reduction of 3-Acetylpyrazolo[1,5-a]pyridine

A two-step approach involves synthesizing 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanone followed by ketone reduction. This method offers modularity in introducing substituents.

Step 1: Acylation at Position 3

Ethyl acetoacetate serves as the β-dicarbonyl component, introducing an acetyl group during cyclocondensation. The general procedure from achieves 72–74% yield for 3-acetyl derivatives using DMF or acetic acid as co-solvents.

Step 2: Borohydride Reduction

The acetyl group is reduced to ethanol using sodium borohydride (NaBH₄) in methanol:

Procedure

  • Dissolve 3-acetylpyrazolo[1,5-a]pyridine (1 mmol) in MeOH (10 mL)
  • Add NaBH₄ (2 mmol) portionwise at 0°C
  • Stir for 4 h at room temperature
  • Quench with H₂O, extract with EtOAc, and purify by column chromatography

Yield: 85–92%

Palladium-Catalyzed Coupling Reactions

For advanced derivatives, Suzuki-Miyaura cross-coupling introduces aryl groups before or after ethanol moiety installation. A representative protocol from employs:

Reaction Setup

  • Substrate: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
  • Boronic Acid: Phenylboronic acid
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C
  • Yield: 89%

Post-coupling reduction of a 3-keto intermediate (as in Section 2.2) completes the synthesis.

Diazotization of aminopyrazolo[1,5-a]pyridines enables hydroxyl group introduction. A method adapted from involves:

Diazonium Salt Formation

  • Treat 3-aminopyrazolo[1,5-a]pyridine (1 mmol) with NaNO₂ (1.2 mmol) in HCl at 0–5°C
  • React with H₂O under controlled pH to yield 3-hydroxypyrazolo[1,5-a]pyridine

Ethanol Group Installation

Hydroxyl groups are converted to ethanol via Mitsunobu reaction:

  • Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv), CH₂I₂ (2 equiv)
  • Solvent: THF
  • Yield: 78%

Comparative Analysis of Methods

The table below evaluates four primary synthetic routes:

Method Steps Total Yield (%) Key Advantage Limitation
Cyclocondensation 1 74–94 Atom-economical Requires O₂ atmosphere
Post-synthetic reduction 2 63–86 Modular functionalization Additional purification steps
Suzuki coupling 3 55–70 Diverse aryl substitutions Pd catalyst cost
Diazonium route 2 60–78 Direct hydroxyl access Low-temperature requirements

Reaction Optimization Strategies

Solvent Effects

Ethanol-acetic acid mixtures (6:1 v/v) maximize cyclocondensation efficiency by stabilizing intermediates through hydrogen bonding. Polar aprotic solvents like DMF decrease yields due to side reactions.

Catalyst Screening

While Pd(OAc)₂ is standard, Cu(OAc)₂ (20 mol%) in DMSO at 120°C improves yields to 82% for electron-deficient substrates.

Temperature Control

Maintaining 130°C during cyclocondensation prevents premature precipitation while accelerating oxidative steps. Lower temperatures (80–100°C) favor selectivity in reduction reactions.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for cyclocondensation steps, achieving:

  • Throughput: 1.2 kg/day
  • Purity: >99% (HPLC)
  • Cost: $120–150/g (bulk pricing)

Environmental impact assessments favor the cyclocondensation route (PMI 23) over multi-step sequences (PMI 45–68).

Q & A

Q. What are the common synthetic routes for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of pyrazolo[1,5-a]pyridine precursors with ethanol derivatives. For example, analogous pyrazolo-pyrimidine compounds are synthesized via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by purification using ethanol/chloroform mixtures . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction rates.
  • Temperature control : Reflux conditions (e.g., 4–6 hours) balance yield and side-product formation.
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization improves purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ analysis with <0.001 Da error) .
  • Elemental analysis : Validates C, H, N composition (e.g., C: 61.65%, H: 4.38%, N: 27.65% for pyrazolo-pyrazine derivatives) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions on the pyrazolo-pyridine core.
  • TLC : Used to track intermediates and assess purity during synthesis .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard protocols involve:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases) are incubated with the compound to measure IC50 values.
  • Cell viability assays : Use MTT/XTT to evaluate cytotoxicity in cancer or normal cell lines.
  • Structural guidance : Substituents like the pyridin-2-yl group in related compounds influence binding affinity and selectivity .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

Contradictions often arise from methodological variability. Strategies include:

  • Standardizing assays : Control variables like cell line origin, incubation time, and solvent concentration.
  • Theoretical reassessment : Link discrepancies to structural modifications (e.g., methyl vs. propyl substituents altering steric effects) .
  • Meta-analysis : Compare datasets using frameworks like the "embedded experimental design," which integrates quantitative and qualitative data .

Q. What experimental designs are effective for exploring structure-activity relationships (SAR) of pyrazolo-pyridine derivatives?

  • Between-subjects design : Test derivatives with incremental substituent changes (e.g., phenyl vs. pyridyl groups) in separate biological assays .
  • Computational pre-screening : Use DFT or molecular docking to prioritize substituents for synthesis.
  • Dose-response studies : Vary concentrations to establish EC50/IC50 trends, correlating substituent hydrophobicity with activity .

Q. How can theoretical frameworks guide research on this compound’s mechanism of action?

  • Conceptual anchoring : Link hypotheses to existing theories (e.g., enzyme inhibition models or receptor-ligand binding kinetics) .
  • Mechanistic studies : Use kinetic isotope effects or isotopic labeling to probe reaction pathways in biological systems .

Q. What strategies improve regioselective functionalization at position 3 of the pyrazolo-pyridine core?

  • Catalytic control : Transition metals (e.g., Pd) direct cross-coupling reactions to the desired position .
  • Protecting groups : Temporarily block reactive sites (e.g., ethanol hydroxyl) during synthesis .
  • Solvent effects : Polar solvents stabilize transition states for regioselective bond formation .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular dynamics (MD) : Simulate solvent interactions and transition states for proposed reaction pathways .

Methodological Tables

Technique Application Example from Evidence
HRMSMolecular formula confirmationC13H11N5O: [M+H]+ = 254.1039
Elemental AnalysisPurity validationC: 61.78%, H: 4.12%, N: 27.45%
TLCReaction monitoringHexane/EtOAc (90:10) for purification

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